molecular formula C11H9F2N B11722626 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11722626
M. Wt: 193.19 g/mol
InChI Key: YFVBOGMNNVYUCK-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9F2N and a molecular weight of 193.19 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2,3-difluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)cyclobutanecarbonitrile: This compound has a similar structure but differs in the position of the fluorine atoms, which can lead to different chemical and biological properties.

    1-(2,4-Difluorophenyl)cyclobutanecarbonitrile: Another structural isomer with distinct reactivity and applications.

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

1-(2,3-difluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2

InChI Key

YFVBOGMNNVYUCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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